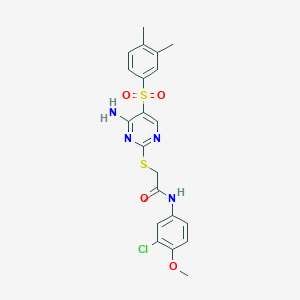

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

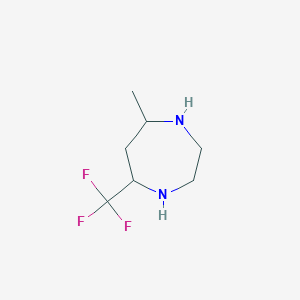

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide, also known as HNE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. HNE is a small molecule that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In

Aplicaciones Científicas De Investigación

Potential Imaging Agents

Research has explored analogues of iodobenzamide, such as (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6- methoxybenzamide ([123I]IBZM), which acts as central nervous system (CNS) D-2 dopamine receptor imaging agents. A series of new iodinated benzamides with fused ring systems, including naphthalene, have been synthesized to investigate specific dopamine receptor localization. This research aims at developing new imaging agents for CNS dopamine receptors, highlighting the versatility of benzamide structures in medical imaging (Murphy, Kung, Billings, 1990).

Material Science and Organic Synthesis

In material science, the study of supramolecular assembly and macroscopic properties of bis-(trialkoxybenzamide)-functionalized naphthalene-tetracarboxylicacid-diimide (NDI) chromophores revealed the influence of simple structural variations on self-assembly. These findings are crucial for understanding the self-assembly mechanisms in nonpolar media and could inform the development of new materials with specific macroscopic properties (Molla, Ghosh, 2011).

Drug Discovery and Anticancer Research

In the realm of drug discovery, a new 1,2-Naphthoquinone derivative, N-(7,8-dioxo-7,8-dihydronaphthalen-1-yl)-2-methoxybenzamide (MBNQ), has been synthesized, showing anti-lung cancer activity. This compound, which integrates a naphthoquinone with a benzamide structure, induced cell death in lung cancer cell lines while being less toxic to normal lung cells. It represents a novel approach to targeting cancer cells, potentially leading to the development of new anticancer drugs (Nakagawa, Tateishi, Radwan, Chinen, Ciftci, Iwamaru, Baba, Tominaga, Koga, Toma, Inoue, Umezawa, Fujita, Otsuka, 2022).

Environmental Chemistry and Biotechnology

Research into the oxidation reactions of aromatic compounds by purified naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 highlights the enzyme's ability to oxidize toluene and ethylbenzene, producing various intermediates. This study contributes to our understanding of biodegradation processes and the potential for bioremediation of environmental contaminants (Lee, Gibson, 1996).

Propiedades

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-24-19-12-5-4-10-17(19)20(23)21-13-18(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,18,22H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGBEXIHUCUFFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2534309.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide](/img/structure/B2534313.png)

![N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2534317.png)

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)

![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)

![(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B2534325.png)